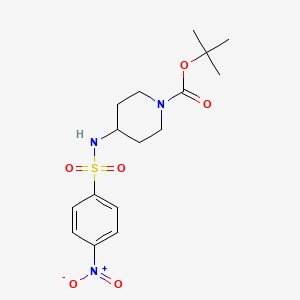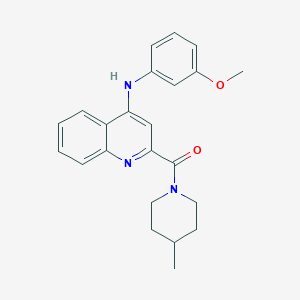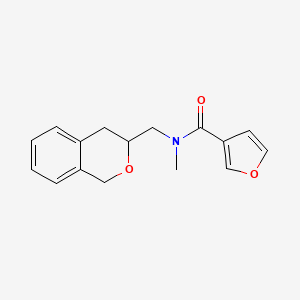
tert-Butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate, also known as TNPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. TNPPC is a piperidine derivative that has a sulfonamide group attached to a nitrophenyl ring. This compound has shown promising results in the treatment of various diseases and disorders, making it a subject of interest for researchers worldwide.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Related Compounds : Compounds related to tert-butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate have been synthesized for various applications, primarily as intermediates in drug synthesis. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, synthesized through acylation, sulfonation, and substitution (Wang, Xu, Tang, & Xu, 2015).
- Structural Confirmation and Analysis : The molecular structure of related compounds has been confirmed through techniques like FT-IR, 1H NMR, 13C NMR spectroscopy, and MS. For example, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was confirmed through these methods, and its stability and conformations were investigated using density functional theory (Yang, Cai, Chen, Shi, Huang, Chai, & Zhao, 2021).
Role in Drug Development
- Intermediate in Anticancer Drug Synthesis : Compounds like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which are structurally similar, are important intermediates in the synthesis of small molecule anticancer drugs. These compounds are used in the development of drugs targeting the PI3K/AKT/mTOR pathway in cancer (Zhang, Ye, Xu, & Xu, 2018).
- Synthesis of Biologically Active Compounds : Related compounds are also synthesized as intermediates for biologically active compounds such as crizotinib, an anti-cancer medication (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Molecular Packing and Crystal Structure
- Crystallographic Studies : The crystal structure of related compounds like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate has been studied, revealing insights into molecular packing driven by strong hydrogen bonds, crucial for understanding the behavior of these compounds in solid-state (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Propiedades
IUPAC Name |
tert-butyl 4-[(4-nitrophenyl)sulfonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c1-16(2,3)25-15(20)18-10-8-12(9-11-18)17-26(23,24)14-6-4-13(5-7-14)19(21)22/h4-7,12,17H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSMHZALGSMBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(E)-but-2-enyl]sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013804.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3013806.png)








![2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid](/img/structure/B3013818.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013822.png)
![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3013825.png)